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Overview
Description
5alpha-Dihydronorethisterone, also known as 5alpha-Dhnes, is a major active metabolite of norethisterone (norethindrone). Norethisterone is a progestin with additional weak androgenic and estrogenic activity. 5alpha-Dihydronorethisterone is formed from norethisterone by the action of the enzyme 5alpha-reductase in the liver and other tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Dihydronorethisterone involves the reduction of norethisterone. This reduction is typically carried out using 5alpha-reductase, an enzyme that catalyzes the conversion of norethisterone to 5alpha-Dihydronorethisterone. The reaction conditions generally involve the presence of NADPH as a cofactor, which acts as a hydride donor in the reduction process .
Industrial Production Methods
Industrial production of 5alpha-Dihydronorethisterone follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors where norethisterone is incubated with 5alpha-reductase and NADPH under controlled conditions to ensure optimal conversion rates. The product is then purified using standard biochemical techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
5alpha-Dihydronorethisterone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: The compound itself is a product of the reduction of norethisterone.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: As mentioned, the reduction of norethisterone to 5alpha-Dihydronorethisterone involves 5alpha-reductase and NADPH.
Substitution: Substitution reactions often require acidic or basic conditions depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of 5alpha-Dihydronorethisterone, as well as substituted analogs depending on the specific reagents and conditions used .
Scientific Research Applications
5alpha-Dihydronorethisterone has several scientific research applications:
Chemistry: It is used as a model compound to study steroid metabolism and the action of 5alpha-reductase.
Biology: The compound is used to investigate the role of androgens and progestins in biological systems.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of conditions like prostate cancer.
Industry: It is used in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry
Mechanism of Action
5alpha-Dihydronorethisterone exerts its effects primarily through its interaction with androgen and progesterone receptors. It has been found to possess both progestogenic and antiprogestogenic activity, showing a profile similar to that of selective progesterone receptor modulators. The compound binds to these receptors and modulates their activity, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Norethisterone: The parent compound from which 5alpha-Dihydronorethisterone is derived.
5alpha-Dihydrotestosterone: Another 5alpha-reduced steroid with potent androgenic activity.
Dihydroprogesterone: A 5alpha-reduced derivative of progesterone with progestogenic activity.
Uniqueness
5alpha-Dihydronorethisterone is unique in its dual progestogenic and antiprogestogenic activity, which is not commonly observed in other similar compounds. This dual activity makes it a valuable compound for studying the mechanisms of steroid hormone action and for potential therapeutic applications .
Properties
CAS No. |
1052717-88-0 |
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Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(5S,8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,4,5,6,7,8,9,10,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13-11-21-20-7-5-16-12-17(26)6-8-18(16)19(20)9-10-22(21,4)23(13,14(2)24)27-15(3)25/h16,18-21H,1,5-12H2,2-4H3/t16-,18-,19+,20+,21-,22-,23-/m0/s1 |
InChI Key |
UZTPARSLWCXILW-DERVCWAASA-N |
Isomeric SMILES |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CCC(=O)C4)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4C3CCC(=O)C4)C)OC(=O)C |
Origin of Product |
United States |
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